molecular formula C12H15N3O5 B010215 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one CAS No. 110914-71-1

6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one

Cat. No. B010215
M. Wt: 281.26 g/mol
InChI Key: PJIVWELLFATDEN-ZIYJGFGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one is a nucleoside analog that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in 1987 and since then, it has been the subject of numerous scientific studies.

Mechanism Of Action

The mechanism of action of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the inhibition of DNA synthesis in cancer cells. It is incorporated into the DNA of cancer cells and disrupts the normal replication process, leading to cell death.

Biochemical And Physiological Effects

6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been shown to have low toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and bone marrow suppression.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, its low solubility in water can limit its use in some experiments.

Future Directions

There are several future directions for research on 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs. Additionally, more studies are needed to fully understand its mechanism of action and to identify any potential long-term side effects.

Synthesis Methods

The synthesis of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the reaction of arabinose with 4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-6-one in the presence of a catalyst such as trifluoroacetic acid. The resulting compound is then treated with ammonia to obtain the final product.

Scientific Research Applications

6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer drugs when used in combination.

properties

CAS RN

110914-71-1

Product Name

6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

6-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C12H15N3O5/c13-8-3-6-5(11(19)14-8)1-2-15(6)12-10(18)9(17)7(4-16)20-12/h1-3,7,9-10,12,16-18H,4H2,(H3,13,14,19)/t7-,9-,10+,12-/m1/s1

InChI Key

PJIVWELLFATDEN-ZIYJGFGOSA-N

Isomeric SMILES

C1=CN(C2=C1C(=O)NC(=C2)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O

Other CAS RN

110914-71-1

synonyms

6-AAPP
6-amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one

Origin of Product

United States

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